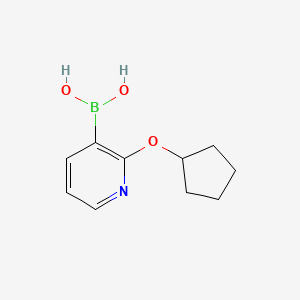

2-(Cyclopentyloxy)pyridine-3-boronic acid

Übersicht

Beschreibung

2-(Cyclopentyloxy)pyridine-3-boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring substituted with a cyclopentyloxy group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopentyloxy)pyridine-3-boronic acid can be achieved through several methods:

Halogen-Metal Exchange and Borylation:

Metal-Hydrogen Exchange via Directed Ortho-Metallation: This approach uses directed ortho-metallation to introduce the boronic acid group at a specific position on the pyridine ring.

Palladium-Catalyzed Cross-Coupling: This method involves the cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane using a palladium catalyst.

Industrial Production Methods

Industrial production of this compound typically involves large-scale palladium-catalyzed cross-coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

2-(Cyclopentyloxy)pyridine-3-boronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a borane.

Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.

Suzuki-Miyaura Coupling: This is the most notable reaction, where the boronic acid group reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran and dimethylformamide. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

2-(Cyclopentyloxy)pyridine-3-boronic acid has several applications in scientific research:

Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.

Biology: The compound can be used to modify biomolecules for studying biological processes.

Industry: The compound is used in the production of advanced materials and fine chemicals.

Wirkmechanismus

The mechanism of action of 2-(Cyclopentyloxy)pyridine-3-boronic acid in Suzuki-Miyaura coupling involves several steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with an electrophilic halide.

Transmetalation: The boronic acid group transfers to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the final carbon-carbon bond.

Vergleich Mit ähnlichen Verbindungen

2-(Cyclopentyloxy)pyridine-3-boronic acid can be compared with other pyridine boronic acids and esters:

3-Pyridinylboronic Acid: Similar in structure but lacks the cyclopentyloxy group, making it less sterically hindered.

This compound Pinacol Ester: This ester form is more stable and easier to handle but requires deprotection to access the boronic acid functionality.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions.

Biologische Aktivität

Overview

2-(Cyclopentyloxy)pyridine-3-boronic acid is an organoboron compound that has garnered attention for its unique structural properties and potential biological applications. This compound features a boronic acid functional group attached to a pyridine ring, which is further substituted with a cyclopentyloxy group. Its primary utility lies in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, where it plays a crucial role in forming carbon-carbon bonds.

The biological activity of this compound primarily revolves around its participation in biochemical reactions. The compound interacts with transition metal catalysts during the Suzuki-Miyaura cross-coupling reaction, facilitating the formation of new chemical bonds. The mechanism can be summarized as follows:

- Oxidative Addition : The boronic acid group undergoes oxidative addition to the metal catalyst.

- Transmetalation : The compound transfers its organic moiety to another organometallic species, leading to the formation of a new carbon-carbon bond.

This process is influenced by various environmental factors such as temperature and pH, which can affect the efficiency of the reaction.

Cellular Effects

Research indicates that this compound can modulate various cellular processes, including:

- Cell Signaling Pathways : The compound has been shown to influence pathways critical for cellular communication and response.

- Gene Expression : It may alter gene expression profiles by interacting with transcription factors or other regulatory proteins.

- Metabolic Activity : The compound can enhance metabolic processes and reduce oxidative stress at specific dosages in animal models.

Molecular Mechanisms

At the molecular level, this compound exerts its effects through:

- Covalent Bond Formation : It forms reversible covalent bonds with diols and other nucleophiles, allowing it to interact with enzymes and proteins.

- Enzyme Modulation : Depending on the context, this interaction can lead to either inhibition or activation of enzyme activity.

Research Applications

The compound has diverse applications across various fields:

- Organic Chemistry : As a reagent in Suzuki-Miyaura cross-coupling reactions for synthesizing complex organic molecules.

- Biological Research : Used to modify biomolecules for studying biological processes and interactions.

- Pharmaceutical Development : Investigated for potential therapeutic properties, particularly as a precursor in drug development.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| 3-Pyridinylboronic Acid | Lacks cyclopentyloxy group | Less sterically hindered |

| Pinacol Ester of this Compound | More stable but requires deprotection | Easier handling |

The specific substitution pattern of this compound influences its reactivity and selectivity in chemical reactions, making it a valuable tool in synthetic chemistry.

Case Studies and Experimental Findings

Several studies have explored the biological implications of boronic acids similar to this compound:

- Inhibitory Effects on Tubulin Polymerization : A related boronic acid compound demonstrated significant inhibitory activity on tubulin polymerization with IC50 values ranging from 21 to 22 µM, indicating potential applications in cancer treatment due to its ability to disrupt cell division .

- Antiallodynic Activity in Neuropathic Pain Models : Research on analogs showed that certain pyridine derivatives exhibited dose-dependent antiallodynic effects in mouse models, suggesting therapeutic potential for pain management .

Eigenschaften

IUPAC Name |

(2-cyclopentyloxypyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BNO3/c13-11(14)9-6-3-7-12-10(9)15-8-4-1-2-5-8/h3,6-8,13-14H,1-2,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDRWZRPZLPORCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=CC=C1)OC2CCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.